2-(1-Naphthyl)ethanethiol
Description
2-(1-Naphthyl)ethanethiol (C₁₂H₁₂S) is an organosulfur compound featuring a naphthalene ring (1-position) linked to an ethanethiol group (-CH₂CH₂SH). Such compounds are typically employed in organic synthesis, catalysis, or as ligands in coordination chemistry due to the sulfur atom’s nucleophilicity and aromatic π-system interactions.
Properties
IUPAC Name |
2-naphthalen-1-ylethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLFNJWOIPANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Naphthyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride, which is then treated with hydrogen sulfide to yield this compound . Another method involves the reaction of 1-naphthylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the desired thiol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)ethanethiol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form sulfides.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine
Reducing Agents: Zinc, acid
Nucleophiles: Thiolate anions
Major Products Formed
Disulfides: 2,2’-dithiodi(1-naphthyl)ethane
Sulfides: Various alkylated derivatives
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
2-(1-Naphthyl)ethanethiol and its derivatives have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment. Research indicates that compounds in this category exhibit significant potency against wild-type HIV strains, with some derivatives demonstrating EC values as low as 6.2 nM against resistant strains . The structural characteristics of these compounds allow them to interact effectively with the reverse transcriptase enzyme, which is crucial for viral replication.
2. Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit aminopeptidases, enzymes involved in the degradation of neuropeptides. This inhibition can prolong the effects of endogenous opioid peptides, making it a candidate for pain management therapies without the adverse effects associated with traditional opioids .
Materials Science
1. Synthesis of Functional Polymers
this compound serves as a functional monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. These polymers can be utilized in various applications, including coatings and adhesives .
2. Nanocomposite Development
The compound has been incorporated into nanocomposites to improve their mechanical properties and thermal stability. The integration of this compound into polymer matrices has shown promising results in enhancing the performance of materials used in electronics and automotive industries .
Environmental Studies
1. Environmental Toxicology
Research has highlighted the role of thiols like this compound in mitigating environmental pollutants. Their ability to form stable complexes with heavy metals suggests potential applications in bioremediation strategies aimed at detoxifying contaminated environments .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular processes and pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
1-Naphthalenethiol
- Molecular Formula : C₁₀H₇SH
- Molecular Weight : 160.23 g/mol
- Higher hydrophobicity compared to smaller thiols. Applications: Intermediate in organic synthesis, particularly for sulfur-containing heterocycles.
- Contrast with 2-(1-Naphthyl)ethanethiol :
- The absence of an ethanethiol spacer reduces steric hindrance but limits flexibility in binding to metal centers.
2-(2-Pyridyl)ethanethiol
- Molecular Formula : C₇H₉NS
- Molecular Weight : 139.21 g/mol
- Key Properties :
- Combines a pyridine ring (electron-withdrawing) with an ethanethiol group.
- Soluble in water and organic solvents due to the polar pyridyl group.
- Applications: Preparation of thioethers and coordination complexes.
- Contrast :
- The pyridyl group enhances polarity and metal-binding affinity compared to the naphthyl group, which prioritizes hydrophobic interactions.
2-(Diethylamino)ethanethiol
- Molecular Formula : C₆H₁₅NS
- Molecular Weight : 133.25 g/mol
- Key Properties: Amino group increases nucleophilicity and basicity. Soluble in polar solvents (e.g., ethanol, acetone). Applications: Nucleophilic reagent in alkylation and acylation reactions.
- Contrast: The diethylamino group introduces strong electron-donating effects, whereas the naphthyl group provides steric bulk and aromaticity.
2-(Phenylthio)Ethanethiol
- Molecular Formula : C₈H₁₀S₂
- Molecular Weight : 170.29 g/mol
- Key Properties :
- Contains a phenylthio (-S-C₆H₅) substituent.
- Moderately hydrophobic; reactive in thiol-disulfide exchange.
- Applications: Building block for sulfides and disulfides.
Data Table: Comparative Analysis
Key Research Findings
- Reactivity Trends: Amino-substituted ethanethiols (e.g., 2-(Diethylamino)ethanethiol) exhibit enhanced nucleophilicity compared to aromatic derivatives like this compound . Bulky substituents (e.g., naphthyl) reduce reaction rates in sterically hindered environments but improve stability in hydrophobic matrices .
Synthetic Utility :
Safety Considerations :
- Thiols generally require precautions (e.g., ventilation, PPE) due to toxicity and odor .
Biological Activity
2-(1-Naphthyl)ethanethiol, a compound featuring a naphthyl group attached to a thiol moiety, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. Its structure allows for various interactions with biological molecules, primarily through the reactivity of its thiol group. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure : The compound is characterized by the following structure:
Molecular Weight : 200.29 g/mol.
The thiol group (-SH) is crucial for its biological interactions, allowing it to form covalent bonds with proteins and enzymes.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets through its thiol group. This interaction can modulate the activity of enzymes and proteins, influencing cellular processes such as:
- Enzyme Inhibition : The compound can act as a covalent modifier, binding to specific amino acid residues in target proteins and altering their function.
- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, suggesting potential antioxidant properties.
- Cell Signaling Modulation : By interacting with signaling pathways, it may influence processes such as apoptosis and cell proliferation.
Research Applications
This compound is utilized in various scientific research contexts:
- Organic Synthesis : It serves as a building block in the synthesis of more complex organic molecules.
- Biological Studies : The compound's reactivity allows it to be used in studies investigating protein structures and functions, particularly in relation to thiol-disulfide exchange reactions.
Potential Therapeutic Uses
Research is ongoing into the therapeutic applications of this compound:
- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells . The potential for this compound to target specific cancer-related pathways is under investigation.
- Enzyme Targeting : There is interest in exploring its role as an inhibitor for certain enzymes involved in disease processes, particularly those related to oxidative stress and inflammation .
Anticancer Activity Evaluation
A study focused on naphthalene derivatives highlighted the anticancer potential of compounds similar to this compound. Specifically, naphthalene-substituted triazole spirodienones demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating that modifications to naphthalene structures can enhance biological activity .
Toxicity Studies
Toxicological assessments have been conducted on related compounds like methylnaphthalenes. These studies revealed that while some naphthalene derivatives can cause cellular necrosis at high doses, they often do not exhibit significant hepatotoxicity or renal injury . This suggests a need for careful evaluation of the safety profile of this compound in therapeutic contexts.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
